molecular formula C15H16ClN B12300969 trans-2-([11'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride

trans-2-([11'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride

Cat. No.: B12300969
M. Wt: 245.74 g/mol
InChI Key: SJZYFNSAAMLGTN-UHFFFAOYSA-N
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Description

trans-2-([11’-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride: is a chemical compound that belongs to the class of cyclopropylamines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-([11’-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of suitable precursors. One common method is the reaction of α-chloroaldehydes with amines in the presence of zinc homoenolate intermediates . This reaction proceeds with high diastereoselectivity and yields the desired cyclopropylamine product.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using metal-catalyzed processes. The use of palladium or nickel catalysts can facilitate the formation of cyclopropylamines from various precursors .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding cyclopropyl ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into cyclopropylamines with different substituents.

    Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups onto the cyclopropane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides and amines can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce various cyclopropylamines.

Scientific Research Applications

Chemistry: In chemistry, trans-2-([11’-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique cyclopropane ring structure makes it valuable for studying ring strain and reactivity .

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features allow it to interact with various biological targets.

Medicine: In medicine, cyclopropylamines are explored for their potential as therapeutic agents. They may exhibit activity against certain diseases by modulating specific molecular pathways .

Industry: In the industrial sector, the compound can be used in the development of agrochemicals and other specialty chemicals. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism of action of trans-2-([11’-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of specific pathways, leading to its observed effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: trans-2-([11’-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride is unique due to its biphenyl substituent, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H16ClN

Molecular Weight

245.74 g/mol

IUPAC Name

2-(4-phenylphenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C15H15N.ClH/c16-15-10-14(15)13-8-6-12(7-9-13)11-4-2-1-3-5-11;/h1-9,14-15H,10,16H2;1H

InChI Key

SJZYFNSAAMLGTN-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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